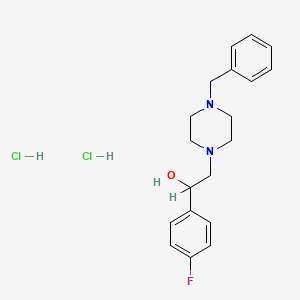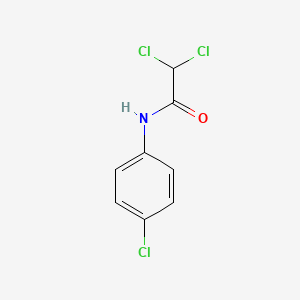
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Benzyl-1,3-diméthyl-8-pentylsulfanylpurine-2,6-dione est un composé organique complexe appartenant à la classe des purines. Elle se caractérise par la présence d'un groupe benzyle en position 7, de deux groupes méthyle en positions 1 et 3, et d'un groupe pentylsulfanyl en position 8 du cycle purine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Benzyl-1,3-diméthyl-8-pentylsulfanylpurine-2,6-dione implique généralement des réactions organiques à plusieurs étapes. Une méthode courante implique l'alkylation de la 1,3-diméthylxanthine avec du bromure de benzyle pour introduire le groupe benzyle en position 7.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, le criblage à haut débit des conditions de réaction et l'utilisation de catalyseurs pour améliorer le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Benzyl-1,3-diméthyl-8-pentylsulfanylpurine-2,6-dione subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiol ou sulfure correspondants.
Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe pentylsulfanyl par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les alcools ou les thiols peuvent être utilisés dans des conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiol ou sulfure.
Substitution : Diverses purines substituées selon le nucléophile utilisé.
Applications de la recherche scientifique
La 7-Benzyl-1,3-diméthyl-8-pentylsulfanylpurine-2,6-dione a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 7-Benzyl-1,3-diméthyl-8-pentylsulfanylpurine-2,6-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Le groupe pentylsulfanyl peut interagir avec les groupes thiol des protéines, affectant leur fonction. Le groupe benzyle peut améliorer la capacité du composé à traverser les membranes cellulaires, augmentant sa biodisponibilité.
Applications De Recherche Scientifique
7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pentylsulfanyl group can interact with thiol groups in proteins, affecting their function. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-Benzyl-1,3-diméthyl-8-pipérazin-1-yl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-1,3-diméthyl-8-(4-méthyl-1-pipérazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-diméthyl-8-(1-pipérazinyl)-3,7-dihydro-1H-purine-2,6-dione
Unicité
La 7-Benzyl-1,3-diméthyl-8-pentylsulfanylpurine-2,6-dione est unique en raison de la présence du groupe pentylsulfanyl, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe peut subir des réactions chimiques spécifiques et interagir avec des cibles biologiques de manière que des composés similaires avec des substituants différents ne peuvent pas le faire.
Propriétés
Formule moléculaire |
C19H24N4O2S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
7-benzyl-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-9-12-26-18-20-16-15(17(24)22(3)19(25)21(16)2)23(18)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3 |
Clé InChI |
ROFSQRUIGGUYFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11973352.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)


![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11973375.png)
![7,9-Dichloro-5-isopropyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973376.png)
![3-(4-methylbenzenesulfonyl)-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11973380.png)
![(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
![N'-{(E)-[2-(allyloxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B11973402.png)


![9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine](/img/structure/B11973416.png)
